5-Hexyl-2-thiophenecarboxylic acid

Description

The exact mass of the compound 5-Hexyl-2-thiophenecarboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Hexyl-2-thiophenecarboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Hexyl-2-thiophenecarboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

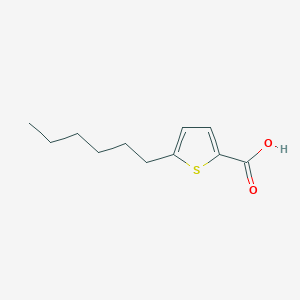

Structure

3D Structure

Properties

IUPAC Name |

5-hexylthiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16O2S/c1-2-3-4-5-6-9-7-8-10(14-9)11(12)13/h7-8H,2-6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZDADHXWGFTYAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=CC=C(S1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10520224 | |

| Record name | 5-Hexylthiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10520224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90619-86-6 | |

| Record name | 5-Hexylthiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10520224 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Hexyl-2-thiophenecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Physical Properties of 5-Hexyl-2-thiophenecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hexyl-2-thiophenecarboxylic acid, a derivative of thiophene, is a molecule of growing interest in the fields of materials science and drug development. Its structure, featuring a thiophene ring with a carboxylic acid group at the 2-position and a hexyl chain at the 5-position, imparts unique physicochemical properties that make it a valuable building block for novel organic materials and potential therapeutic agents. The lipophilic hexyl group enhances solubility in organic solvents and can influence the self-assembly and electronic properties of resulting materials, while the carboxylic acid moiety provides a reactive handle for further chemical modifications and can participate in hydrogen bonding interactions. This guide provides a comprehensive overview of the known physical properties of 5-Hexyl-2-thiophenecarboxylic acid, details experimental protocols for their determination, and offers insights into the causality behind these experimental choices.

Molecular and Chemical Identity

Chemical Name: 5-Hexyl-2-thiophenecarboxylic acid Synonyms: 5-Hexylthiophene-2-carboxylic acid, 5-Hexyl-2-thenoic acid CAS Number: 90619-86-6[1] Molecular Formula: C₁₁H₁₆O₂S[1] Molecular Weight: 212.31 g/mol [1]

Physicochemical Properties

A comprehensive understanding of the physical properties of 5-Hexyl-2-thiophenecarboxylic acid is crucial for its application in research and development. These properties dictate its behavior in various chemical and biological systems.

| Property | Value | Source(s) |

| Molecular Weight | 212.31 g/mol | [1] |

| Purity | 97% | |

| Appearance | Not explicitly stated, likely a solid | |

| Melting Point | Data not available in the searched sources | |

| Boiling Point | Data not available in the searched sources | |

| Solubility | Data not available in the searched sources | |

| pKa | Data not available in the searched sources |

Synthesis and Purification

A common synthetic route to 5-Hexyl-2-thiophenecarboxylic acid involves the oxidation of 5-hexylthiophene-2-carbaldehyde. This method provides a reliable means of obtaining the target compound.

Experimental Protocol: Synthesis of 5-Hexyl-2-thiophenecarboxylic acid[2]

Materials:

-

5-hexylthiophene-2-carbaldehyde

-

Ethanol

-

Silver nitrate (AgNO₃)

-

Sodium hydroxide (NaOH)

-

6N Hydrochloric acid (HCl)

-

Deionized water

Procedure:

-

In a 5-liter four-necked flask, combine 90.0 g (0.459 mol) of 5-hexylthiophene-2-carbaldehyde, 540 ml of ethanol, and a solution of 171.0 g of AgNO₃ in 540 ml of water.

-

Slowly add a solution of 91.8 g of NaOH in 270 ml of water dropwise to the mixture over 30 minutes at room temperature.

-

Stir the reaction mixture for 1.5 hours at room temperature.

-

After the reaction is complete, filter the mixture.

-

Acidify the filtrate with 6N HCl to precipitate the crude product.

-

Collect the precipitated solid by filtration.

-

Recrystallize the crude product from 50% aqueous ethanol to obtain the pure 5-Hexyl-2-thiophenecarboxylic acid.

Causality of Experimental Choices:

-

Oxidation: The use of silver nitrate and sodium hydroxide provides a mild and effective method for the oxidation of the aldehyde to a carboxylic acid.

-

Solvent System: The ethanol/water mixture is chosen to dissolve the reactants and facilitate the reaction.

-

Acidification: Acidification with HCl is necessary to protonate the carboxylate salt formed during the reaction, leading to the precipitation of the less soluble carboxylic acid.

-

Recrystallization: Recrystallization is a standard purification technique for solid organic compounds. The choice of 50% aqueous ethanol as the solvent is based on the differential solubility of the desired product and impurities at different temperatures, allowing for the isolation of a highly pure compound.

Caption: Workflow for the synthesis of 5-Hexyl-2-thiophenecarboxylic acid.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of 5-Hexyl-2-thiophenecarboxylic acid. While specific experimental spectra for this compound were not found, the expected spectral features can be predicted based on its structure and data from analogous compounds.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

Expected ¹H NMR Spectral Features:

-

Carboxylic Acid Proton (-COOH): A broad singlet in the downfield region, typically between 10-13 ppm. This proton is acidic and its signal will disappear upon the addition of D₂O.

-

Thiophene Ring Protons: Two doublets in the aromatic region (around 7-8 ppm), corresponding to the two protons on the thiophene ring. The coupling constant between these protons will be characteristic of a 2,5-disubstituted thiophene.

-

Hexyl Chain Protons: A series of signals in the aliphatic region (around 0.8-3.0 ppm). The protons on the carbon adjacent to the thiophene ring (α-CH₂) will be the most deshielded and will appear as a triplet. The terminal methyl group (-CH₃) will appear as a triplet further upfield. The remaining methylene groups will appear as multiplets in between.

Expected ¹³C NMR Spectral Features:

-

Carbonyl Carbon (-COOH): A signal in the downfield region, typically between 165-185 ppm.

-

Thiophene Ring Carbons: Four signals in the aromatic region (around 120-150 ppm). The carbons attached to the carboxylic acid and hexyl groups will be quaternary and may have lower intensities.

-

Hexyl Chain Carbons: Six signals in the aliphatic region (around 14-40 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Expected IR Spectral Features:

-

O-H Stretch (Carboxylic Acid): A very broad absorption band in the region of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded O-H group in a carboxylic acid dimer.

-

C-H Stretch (Aliphatic): Sharp peaks just below 3000 cm⁻¹ corresponding to the C-H stretching vibrations of the hexyl group.

-

C=O Stretch (Carbonyl): A strong, sharp absorption band in the region of 1680-1710 cm⁻¹ for the carbonyl group of the carboxylic acid.

-

C=C Stretch (Thiophene Ring): Absorptions in the region of 1400-1600 cm⁻¹.

-

C-O Stretch and O-H Bend: Bands in the fingerprint region (below 1300 cm⁻¹) corresponding to the C-O stretching and O-H bending vibrations.

Caption: Key spectroscopic techniques for the characterization of 5-Hexyl-2-thiophenecarboxylic acid.

Safety and Handling

5-Hexyl-2-thiophenecarboxylic acid is classified as a substance that causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Therefore, appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Conclusion

5-Hexyl-2-thiophenecarboxylic acid is a promising building block for the development of new materials and pharmaceuticals. While a reliable synthesis protocol exists, a comprehensive experimental characterization of its physical properties is not yet widely available. This guide has summarized the known information and provided a framework for its characterization based on established analytical techniques and data from related compounds. Further experimental investigation is required to fully elucidate the physical properties of this compound, which will be crucial for its successful application in various scientific and industrial endeavors.

References

Sources

5-Hexyl-2-thiophenecarboxylic acid chemical structure and analysis

An In-depth Technical Guide to 5-Hexyl-2-thiophenecarboxylic Acid: Structure, Synthesis, and Comprehensive Analysis

Authored by a Senior Application Scientist

This guide provides a detailed exploration of 5-Hexyl-2-thiophenecarboxylic acid, a key organic intermediate. Designed for researchers, scientists, and professionals in drug development and materials science, this document moves beyond simple protocols to explain the underlying scientific principles governing its synthesis and analysis. We will delve into its structural characteristics, common synthetic pathways, and a multi-platform analytical strategy to ensure purity, identity, and quality.

Molecular Overview and Significance

5-Hexyl-2-thiophenecarboxylic acid belongs to the class of substituted thiophenecarboxylic acids. The core structure consists of a five-membered aromatic thiophene ring, which is functionalized with a carboxylic acid group at the 2-position and a hexyl alkyl chain at the 5-position. This unique combination of an aromatic heterocycle, a polar functional group, and a nonpolar alkyl chain imparts specific physicochemical properties that make it a valuable building block.

Thiophene derivatives are integral to medicinal chemistry and materials science.[1] They serve as intermediates in the synthesis of pharmaceuticals, including anti-inflammatory drugs, and are used in the production of agrochemicals like herbicides and fungicides.[1][2] In materials science, the thiophene moiety is a component of conductive polymers and organic semiconductors.[1] The presence of the hexyl group enhances solubility in organic solvents and can be used to modulate the lipophilicity of target molecules, a critical parameter in drug design.

Chemical and Physical Properties

A thorough understanding of the molecule's properties is fundamental to its application and analysis. The key identifiers and physical data for 5-Hexyl-2-thiophenecarboxylic acid are summarized below.

| Property | Value | Source |

| IUPAC Name | 5-Hexylthiophene-2-carboxylic acid | - |

| CAS Number | 90619-86-6 | [3][4] |

| Molecular Formula | C₁₁H₁₆O₂S | [3][4] |

| Molecular Weight | 212.31 g/mol | [4] |

| Purity | Typically ≥97% | [3] |

| Storage Temperature | 2-8°C | [3] |

Chemical Structure

The structural arrangement of the functional groups on the thiophene ring dictates the molecule's reactivity and spectral characteristics.

Caption: Chemical Structure of 5-Hexyl-2-thiophenecarboxylic acid.

Synthesis and Reaction Mechanisms

The synthesis of 5-substituted-2-thiophenecarboxylic acids typically involves multi-step pathways. A common and logical approach begins with a commercially available thiophene derivative, which is first alkylated and then carboxylated. The choice of this pathway is dictated by the need for regiochemical control, ensuring the functional groups are introduced at the correct positions (2 and 5).

A plausible synthetic route involves the Friedel-Crafts acylation of 2-bromothiophene, followed by a reduction and subsequent carboxylation.

Caption: Integrated workflow for the analytical validation of the compound.

Spectroscopic Analysis

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structure elucidation. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.

-

¹H NMR (Proton NMR):

-

Thiophene Protons: The two protons on the thiophene ring will appear as doublets in the aromatic region (typically δ 6.8-7.8 ppm). Their coupling constant (J-value) will be characteristic of adjacent protons on a thiophene ring.

-

Hexyl Chain Protons: The α-methylene (CH₂) protons adjacent to the thiophene ring will appear as a triplet around δ 2.8-3.0 ppm. The other methylene protons will create a complex multiplet in the upfield region (δ 1.2-1.7 ppm), and the terminal methyl (CH₃) group will be a triplet around δ 0.9 ppm.

-

Carboxylic Acid Proton: The acidic proton of the -COOH group will appear as a broad singlet at a downfield chemical shift (δ 10-13 ppm), which can vary with concentration and solvent.

-

-

¹³C NMR (Carbon NMR):

-

Carbonyl Carbon: The C=O carbon of the carboxylic acid will be highly deshielded, appearing around δ 165-175 ppm. [5] * Thiophene Carbons: Four distinct signals are expected for the thiophene ring carbons, typically in the δ 125-150 ppm range. [5][6] * Hexyl Chain Carbons: Six signals corresponding to the carbons of the hexyl group will be observed in the upfield region (δ 14-35 ppm).

-

Protocol for NMR Analysis:

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Chloroform-d is suitable for observing most protons, while DMSO-d₆ is better for clearly resolving the acidic -COOH proton.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C spectra on a 300 MHz or higher field NMR spectrometer. Standard pulse programs are typically sufficient.

-

Data Processing: Process the raw data (Free Induction Decay) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals to determine proton ratios.

3.1.2. Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying key functional groups.

-

O-H Stretch: A very broad and strong absorption band from 2500-3300 cm⁻¹ is the hallmark of a hydrogen-bonded carboxylic acid O-H group. [7]* C=O Stretch: A sharp, intense absorption between 1690-1760 cm⁻¹ corresponds to the carbonyl stretch of the carboxylic acid. [7]* C-H Stretches: Aliphatic C-H stretches from the hexyl group will appear just below 3000 cm⁻¹, while aromatic C-H stretches from the thiophene ring appear just above 3000 cm⁻¹.

-

C-O Stretch & O-H Bend: Bands in the 1200-1450 cm⁻¹ region can be attributed to the C-O stretching and O-H bending vibrations. [7] Protocol for Attenuated Total Reflectance (ATR)-IR:

-

Instrument Setup: Ensure the ATR crystal (typically diamond or germanium) is clean.

-

Background Scan: Collect a background spectrum of the empty ATR stage to subtract atmospheric H₂O and CO₂ signals.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure using the anvil to ensure good contact.

-

Spectrum Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Analysis: Label the major peaks and correlate them to the expected functional groups.

3.1.3. Mass Spectrometry (MS)

MS provides the molecular weight and valuable fragmentation information.

-

Molecular Ion (M⁺•): The primary peak in the mass spectrum should correspond to the molecular weight of the compound (m/z = 212.31). The presence of a smaller M+2 peak is expected due to the natural abundance of the ³⁴S isotope.

-

Key Fragments: Common fragmentation patterns include the loss of the hydroxyl group (-OH, m/z 195), the carboxyl group (-COOH, m/z 167), and cleavage of the hexyl chain.

Protocol for GC-MS Analysis (with derivatization):

-

Derivatization: The carboxylic acid must be converted to a more volatile ester (e.g., a methyl or silyl ester) for GC analysis. A common method is reaction with diazomethane or a silylating agent like BSTFA.

-

GC Separation: Inject the derivatized sample onto a GC equipped with a nonpolar capillary column (e.g., HP-5ms). Use a temperature gradient program to separate the analyte from any impurities. [8]3. MS Detection: The column eluent is directed into a mass spectrometer (typically an electron ionization source) to generate and detect mass fragments.

-

Data Analysis: Identify the peak corresponding to the derivatized analyte and analyze its mass spectrum to confirm the molecular weight and fragmentation pattern.

Chromatographic Analysis

3.2.1. High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of non-volatile organic compounds. A reverse-phase method is ideal for this molecule.

Protocol for HPLC Purity Analysis:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: A gradient of an aqueous acidic buffer (e.g., 0.1% phosphoric or formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). [9]A gradient starting with a higher aqueous content and increasing the organic content will effectively elute the compound and separate it from more polar or less polar impurities.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set at a wavelength where the thiophene ring absorbs strongly (e.g., ~254 nm). A Diode Array Detector (DAD) is preferable as it can provide spectral information for peak purity assessment.

-

Sample Preparation: Prepare a stock solution of the sample in the mobile phase or a compatible solvent (e.g., acetonitrile) at a concentration of ~1 mg/mL.

-

Analysis: Inject 10 µL and record the chromatogram. Purity is calculated as the area percentage of the main peak relative to the total area of all peaks.

Safety and Handling

Based on safety data for the parent compound and related structures, 5-Hexyl-2-thiophenecarboxylic acid should be handled with care.

-

Hazards: It is classified as an irritant. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). [3]* Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Use in a well-ventilated area or a chemical fume hood to avoid inhaling dust. [10] * Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water. [10][11]* Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) away from incompatible materials such as strong oxidizing agents. [3]

-

Conclusion

5-Hexyl-2-thiophenecarboxylic acid is a versatile chemical intermediate with significant potential in applied sciences. Its proper use and development depend on a rigorous understanding of its chemical properties, a logical synthetic strategy, and a comprehensive analytical framework. The integrated use of NMR, IR, MS, and HPLC, as detailed in this guide, provides a self-validating system to ensure the structural integrity and purity of the material. By understanding the causality behind each experimental choice, researchers can confidently utilize this compound to advance their scientific and developmental goals.

References

-

2,5-Thiophenedicarboxylic acid | C6H4O4S | CID 20273 . PubChem, National Center for Biotechnology Information. Available from: [Link]

-

Thiophene-2-carboxylic acid . Wikipedia. Available from: [Link]

-

Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds . Journal of Scientific Research. Available from: [Link]

-

Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives . Beilstein Journal of Organic Chemistry. Available from: [Link]

-

New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts . Semantic Scholar. Available from: [Link]

-

2-Thiophenecarboxylic acid | C5H4O2S | CID 10700 . PubChem, National Center for Biotechnology Information. Available from: [Link]

-

5-Hexyl-2-thiophenecarboxylic acid . AOBChem USA. Available from: [Link]

-

2-Thiophenecarboxylic acid Separation . SIELC Technologies. Available from: [Link]

-

2-Thiophenecarboxylic acid, 5-methyl- . NIST WebBook. Available from: [Link]

-

Material Safety Data Sheet - 5-Methyl-2-thiophenecarboxylic acid, 99% . Cole-Parmer. Available from: [Link]

-

13C NMR Spectra of Substituted 2-Thiophenecarboxylic Acid Methyl Esters and MNDO Calculations . Magnetic Resonance in Chemistry, Oxford Academic. Available from: [Link]

-

5-(Methoxycarbonyl)thiophene-2-carboxylic acid . National Center for Biotechnology Information (PMC). Available from: [Link]

-

SAFETY DATA SHEET - Thiophene-2-carboxylic acid . Available from: [Link]

-

IR: carboxylic acids . University of Calgary. Available from: [Link]

-

Chemical Properties of 2-Thiophenecarboxylic acid (CAS 527-72-0) . Cheméo. Available from: [Link]

-

Structure Determination from Spectra (H NMR, C NMR, IR) . YouTube. Available from: [Link]

-

Significance of Chromatographic Techniques in Pharmaceutical Analysis . MDPI. Available from: [Link]

-

5-(6-carboxyhexyl)thiophene-2-carboxylic Acid | C12H16O4S | CID 1804408 . PubChem, National Center for Biotechnology Information. Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]

- 3. aobchem.com [aobchem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. 5-Methyl-2-thiophenecarboxylic acid(1918-79-2) 1H NMR spectrum [chemicalbook.com]

- 6. academic.oup.com [academic.oup.com]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. mdpi.com [mdpi.com]

- 9. 2-Thiophenecarboxylic acid | SIELC Technologies [sielc.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to 5-Hexyl-2-thiophenecarboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Hexyl-2-thiophenecarboxylic acid (CAS Number: 90619-86-6), a substituted thiophene derivative. While specific research on this particular molecule is limited, this document synthesizes available data with established principles of organic chemistry and medicinal science to offer valuable insights for researchers and developers. We will explore its chemical properties, plausible synthetic routes, expected analytical characteristics, and potential applications, drawing upon the well-documented chemistry of the 2-thiophenecarboxylic acid scaffold.

Core Molecular Profile

5-Hexyl-2-thiophenecarboxylic acid belongs to the class of 5-alkyl-2-thiophenecarboxylic acids. The core structure consists of a five-membered aromatic thiophene ring, which is a significant pharmacophore in medicinal chemistry.[1] The ring is substituted at the 2-position with a carboxylic acid group and at the 5-position with a hexyl group.

| Property | Value | Source |

| CAS Number | 90619-86-6 | N/A |

| Molecular Formula | C₁₁H₁₆O₂S | N/A |

| Molecular Weight | 212.31 g/mol | N/A |

| General Appearance | Expected to be a solid at room temperature | Inferred from related compounds |

The introduction of a hexyl group at the 5-position significantly increases the lipophilicity of the molecule compared to its parent compound, 2-thiophenecarboxylic acid. This modification can have a profound impact on its solubility, membrane permeability, and biological activity.

Synthesis and Reaction Principles

A general approach for synthesizing 5-substituted-2-thiophenecarboxylic acids involves the treatment of the parent 2-thiophenecarboxylic acid with a strong base like lithium diisopropylamide (LDA), which leads to double deprotonation to form a 5-lithio derivative. This intermediate can then be further functionalized.[2]

Proposed Synthetic Workflow:

A logical synthetic route would start with 2-hexylthiophene, which can be synthesized via a coupling reaction. This intermediate can then be carboxylated.

Caption: Proposed synthesis of 5-Hexyl-2-thiophenecarboxylic acid.

Step-by-Step Experimental Protocol (Hypothetical):

-

Synthesis of 2-Hexylthiophene (Intermediate):

-

To a solution of 2-bromothiophene in a suitable ether solvent (e.g., THF, diethyl ether), add a catalytic amount of a nickel or palladium catalyst (e.g., [1,3-Bis(diphenylphosphino)propane]dichloronickel(II) - NiCl₂(dppp)).

-

Slowly add a solution of hexylmagnesium bromide (a Grignard reagent) in the same solvent at a controlled temperature (typically 0 °C to room temperature).

-

Monitor the reaction by TLC or GC until completion.

-

Quench the reaction with a dilute acid solution and extract the product with an organic solvent.

-

Purify the resulting 2-hexylthiophene by distillation or column chromatography.

-

-

Carboxylation to 5-Hexyl-2-thiophenecarboxylic acid (Final Product):

-

Dissolve the purified 2-hexylthiophene in an anhydrous ether solvent under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution to a low temperature (e.g., -78 °C).

-

Slowly add a solution of n-butyllithium in hexanes. The reaction is typically rapid.

-

After stirring for a short period, quench the reaction by pouring the mixture over an excess of crushed dry ice (solid CO₂).

-

Allow the mixture to warm to room temperature, then perform an acidic workup (e.g., with dilute HCl) to protonate the carboxylate.

-

Extract the product with an organic solvent, dry the organic layer, and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization.

-

Analytical and Spectroscopic Profile (Predicted)

Predicting the spectroscopic data is crucial for the identification and characterization of 5-Hexyl-2-thiophenecarboxylic acid. These predictions are based on the known spectra of similar compounds and fundamental principles of spectroscopy.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the hexyl chain and the thiophene ring protons.

-

Thiophene Protons: Two doublets in the aromatic region (typically δ 6.8-7.8 ppm), corresponding to the two protons on the thiophene ring. The coupling constant between these protons (J-value) would be indicative of their ortho-relationship.

-

Hexyl Protons:

-

A triplet corresponding to the methyl (CH₃) group at the end of the chain (around δ 0.9 ppm).

-

A series of multiplets for the methylene (CH₂) groups of the hexyl chain (typically in the range of δ 1.2-1.7 ppm).

-

A triplet for the methylene group attached to the thiophene ring (α-CH₂), which would be deshielded and appear further downfield (around δ 2.8 ppm).

-

-

Carboxylic Acid Proton: A broad singlet at a significantly downfield chemical shift (δ 10-13 ppm).

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the carbon framework.

-

Thiophene Carbons: Four signals in the aromatic region (typically δ 125-150 ppm). The carbon attached to the carboxylic acid group will be the most deshielded.

-

Carbonyl Carbon: A signal in the range of δ 165-180 ppm for the carboxylic acid.

-

Hexyl Carbons: Six distinct signals for the carbons of the hexyl chain, with the α-CH₂ carbon being the most deshielded among them.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

O-H Stretch: A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.[3]

-

C=O Stretch: A strong, sharp absorption band around 1680-1710 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.[3]

-

C-H Stretch: Absorptions just below 3000 cm⁻¹ for the sp³ C-H bonds of the hexyl group and potentially weaker absorptions just above 3000 cm⁻¹ for the sp² C-H bonds of the thiophene ring.[3]

-

C=C Stretch: Aromatic ring stretching vibrations in the 1400-1600 cm⁻¹ region.

Mass Spectrometry

The mass spectrum will show the molecular ion peak (M⁺) at m/z = 212. Key fragmentation patterns would likely involve the loss of the carboxylic acid group and fragmentation of the hexyl chain.

Potential Applications in Drug Discovery and Materials Science

The thiophene ring is a privileged scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[4][5]

Rationale in Drug Design

-

Anti-inflammatory Agents: Thiophene-based compounds, such as Tiaprofenic acid, are known for their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[4] The carboxylic acid moiety is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs). The hexyl group could enhance binding to hydrophobic pockets in target enzymes.

-

Anticancer and Antimicrobial Agents: The lipophilic nature of the hexyl chain could facilitate the transport of the molecule across cell membranes, potentially enhancing its efficacy as an anticancer or antimicrobial agent.[6]

-

Herbicidal Activity: A US patent describes thiophene-2-carboxylic acid derivatives with alkyl chains as having potential use in controlling unwanted plant growth.[7]

Caption: Potential applications of 5-Hexyl-2-thiophenecarboxylic acid.

Role in Materials Science

2-Thiophenecarboxylic acid and its derivatives are valuable precursors in the synthesis of thiophene-based polymers.[8][9] These polymers are known for their conductive properties and are used in organic electronics.[9] The hexyl group can improve the solubility of these polymers in organic solvents, facilitating their processing for applications such as flexible displays and organic solar cells.

Safety and Handling

While specific toxicity data for 5-Hexyl-2-thiophenecarboxylic acid is not available, related compounds like 2,5-thiophenedicarboxylic acid are known to cause skin and eye irritation and may cause respiratory irritation.[10] Therefore, standard laboratory safety precautions should be taken when handling this compound.

-

Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

-

Handling: Use in a well-ventilated area or a fume hood. Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a cool, dry place away from incompatible materials.

Conclusion and Future Perspectives

5-Hexyl-2-thiophenecarboxylic acid represents an interesting, yet under-explored, chemical entity. Based on the well-established chemistry of the 2-thiophenecarboxylic acid scaffold, it holds potential as a building block in both medicinal chemistry and materials science. The presence of the hexyl group is expected to impart increased lipophilicity, which could be leveraged to modulate biological activity or enhance the processability of derived polymers.

Further research is warranted to fully characterize this compound, including the development and publication of a definitive synthetic protocol, comprehensive spectroscopic analysis, and a thorough evaluation of its biological activities. Such studies would provide a more complete understanding of its potential and could pave the way for its use in novel therapeutic agents or advanced materials.

References

-

Khusnutdinov, R. I., et al. (2008). Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl4-ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. Petroleum Chemistry, 48, 471–478. Available at: [Link]

-

Rogers, R. B., et al. (2006). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Beilstein Journal of Organic Chemistry, 2, 23. Available at: [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Applications of 2-Thiophenecarboxylic Acid in Material Science. Available at: [Link]

- Tanaka, K. (1978). Process for producing 5-carboxy-2-acetylthiophene. U.S. Patent 4,130,566.

-

Takashi, K., et al. (1985). 13 C NMR Spectra of Substituted 2-Thiophenecarboxylic Acid Methyl Esters and MNDO Calculations. Bulletin of the Chemical Society of Japan, 58(7), 2115-2120. Available at: [Link]

-

Khusnutdinov, R. I., et al. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. ARKIVOC, 2004(xi), 53-60. Available at: [Link]

- Li, J., et al. (2013). Preparation method of 2-thiophenecarboxylic acid. Chinese Patent CN101906092B.

-

Fernandes, S. S. M., et al. (2023). Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Journal of Chemical Reviews, 5(2), 136-150. Available at: [Link]

-

PubChem. (n.d.). 2,5-Thiophenedicarboxylic acid. National Center for Biotechnology Information. Available at: [Link]

-

Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Available at: [Link]

- Eicken, K., et al. (1991). Thiophene-2-carboxylic acid derivatives, their preparation and their use for controlling undesirable plant growth. U.S. Patent 5,034,049.

-

NIST. (n.d.). 2-Thiophenecarboxylic acid, 5-methyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

-

NIST. (n.d.). 2-Thiophenecarboxylic acid, 5-methyl-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Available at: [Link]

-

de Oliveira, R. S., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4301. Available at: [Link]

-

El-Seedi, H. R., et al. (2022). Biological Activities of Thiophenes. Encyclopedia.pub. Available at: [Link]

-

de Oliveira, R. S., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4301. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of 2-Thiophenecarboxylic acid (CAS 527-72-0). Available at: [Link]

-

Cross, P. E., & Dickinson, R. P. (1989). Organic compounds and their use as pharmaceuticals. U.S. Patent 4,870,083. Available at: [Link]

-

Akkurt, M., et al. (2007). 5-(Methoxycarbonyl)thiophene-2-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 63(12), o4567. Available at: [Link]

-

Wieczorek, M., et al. (2017). Pronounced anti-proliferative activity and tumor cell selectivity of 5-alkyl-2-amino-3-methylcarboxylate thiophenes. European Journal of Medicinal Chemistry, 136, 375-385. Available at: [Link]

-

El-Seedi, H. R., et al. (2022). Thiophenes—Naturally Occurring Plant Metabolites: Biological Activities and In Silico Evaluation of Their Potential as Cathepsin D Inhibitors. Molecules, 27(23), 8203. Available at: [Link]

-

University of Colorado Boulder. (n.d.). Table of IR Absorptions. Available at: [Link]

Sources

- 1. BJOC - Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides [beilstein-journals.org]

- 2. Thiophene-2-carboxylic acid - Wikipedia [en.wikipedia.org]

- 3. IR Absorption Table [webspectra.chem.ucla.edu]

- 4. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Pronounced anti-proliferative activity and tumor cell selectivity of 5-alkyl-2-amino-3-methylcarboxylate thiophenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US5034049A - Thiophene-2-carboxylic acid derivatives, their preparation and their use for controlling undesirable plant growth - Google Patents [patents.google.com]

- 8. nbinno.com [nbinno.com]

- 9. chemimpex.com [chemimpex.com]

- 10. 2,5-Thiophenedicarboxylic acid | C6H4O4S | CID 20273 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Data of 5-Hexyl-2-thiophenecarboxylic acid (NMR, IR, MS)

Introduction

5-Hexyl-2-thiophenecarboxylic acid is a derivative of thiophene, a five-membered aromatic heterocycle containing a sulfur atom. Thiophene and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications in electronic materials. The structural characterization of these molecules is paramount for understanding their structure-activity relationships and ensuring their quality and purity. This guide provides a detailed analysis of the expected spectroscopic data for 5-Hexyl-2-thiophenecarboxylic acid, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a valuable resource for researchers, scientists, and professionals in drug development.

Molecular Structure and Spectroscopic Overview

The structure of 5-Hexyl-2-thiophenecarboxylic acid incorporates three key components that will be reflected in its spectroscopic data: a carboxylic acid group, a 2,5-disubstituted thiophene ring, and a hexyl chain.

Caption: Figure 1. Key structural components of 5-Hexyl-2-thiophenecarboxylic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of 5-Hexyl-2-thiophenecarboxylic acid in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent can influence the chemical shift of the acidic proton.[1]

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher.[2]

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using the same sample. Decoupled spectra are typically obtained to simplify the spectrum to single lines for each unique carbon.[3]

Predicted ¹H NMR Spectral Data (300 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11-12 | broad s | 1H | COOH |

| ~7.6 | d | 1H | Thiophene H-3 |

| ~6.8 | d | 1H | Thiophene H-4 |

| ~2.8 | t | 2H | α-CH₂ (hexyl) |

| ~1.7 | p | 2H | β-CH₂ (hexyl) |

| ~1.3 | m | 6H | γ, δ, ε-CH₂ (hexyl) |

| ~0.9 | t | 3H | ζ-CH₃ (hexyl) |

Interpretation of the ¹H NMR Spectrum:

-

Carboxylic Acid Proton: The acidic proton of the carboxylic acid is expected to appear as a broad singlet in the downfield region of 10-13 ppm.[4][5] Its broadness is due to hydrogen bonding and chemical exchange.

-

Thiophene Protons: The two protons on the thiophene ring will appear as doublets due to coupling with each other. The proton at the 3-position is adjacent to the electron-withdrawing carboxylic acid group and will be deshielded, appearing at a higher chemical shift compared to the proton at the 4-position, which is adjacent to the electron-donating hexyl group.

-

Hexyl Chain Protons: The protons of the hexyl group will show characteristic aliphatic signals.[6] The α-methylene group attached to the thiophene ring will be a triplet, deshielded by the aromatic ring. The terminal methyl group will also be a triplet. The remaining methylene groups will appear as a complex multiplet in the 1.3-1.7 ppm range.

Predicted ¹³C NMR Spectral Data (75 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~165-170 | COOH |

| ~145-150 | Thiophene C-5 |

| ~140-145 | Thiophene C-2 |

| ~130-135 | Thiophene C-3 |

| ~125-130 | Thiophene C-4 |

| ~31-33 | α-CH₂ (hexyl) |

| ~30-32 | β, γ, δ-CH₂ (hexyl) |

| ~22-24 | ε-CH₂ (hexyl) |

| ~14 | ζ-CH₃ (hexyl) |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon: The carbon of the carboxylic acid group is highly deshielded and will appear in the 165-170 ppm region.[7]

-

Thiophene Carbons: The carbons of the thiophene ring will appear in the aromatic region (125-150 ppm). The carbons attached to the substituents (C-2 and C-5) will have different chemical shifts from the protonated carbons (C-3 and C-4).

-

Hexyl Chain Carbons: The carbons of the hexyl chain will appear in the aliphatic region of the spectrum.[8]

Caption: Figure 2. A generalized workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, a thin film can be cast on a salt plate, or the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad, Strong | O-H stretch (carboxylic acid dimer) |

| 2955, 2925, 2855 | Medium-Strong | C-H stretch (aliphatic) |

| ~1710 | Strong | C=O stretch (carboxylic acid dimer) |

| ~1530, ~1450 | Medium | C=C stretch (thiophene ring) |

| ~1465 | Medium | CH₂ bend (scissoring) |

| ~1300 | Medium | C-O stretch |

| ~800 | Strong | C-H out-of-plane bend (2,5-disubstituted thiophene) |

Interpretation of the IR Spectrum:

-

Carboxylic Acid Group: The most prominent features will be the very broad O-H stretching band from 3300-2500 cm⁻¹ and the strong carbonyl (C=O) stretching absorption around 1710 cm⁻¹, both characteristic of a hydrogen-bonded carboxylic acid dimer.[4][5]

-

Hexyl Chain: The C-H stretching vibrations of the hexyl group will appear as sharp peaks between 2850 and 2960 cm⁻¹.[9] A medium intensity peak around 1465 cm⁻¹ is expected for the CH₂ scissoring vibration.[9]

-

Thiophene Ring: The aromatic C=C stretching vibrations of the thiophene ring are expected in the 1400-1600 cm⁻¹ region.[10] A strong band around 800 cm⁻¹ is characteristic of the C-H out-of-plane bending for a 2,5-disubstituted thiophene.[11]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its identification and structural elucidation.

Experimental Protocol: Mass Spectrometry Data Acquisition

-

Sample Introduction: The sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Ionization: Electron Ionization (EI) is a common method for generating ions.

-

Mass Analysis: A mass analyzer, such as a quadrupole or time-of-flight, separates the ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectral Data

-

Molecular Ion (M⁺•): The molecular ion peak is expected at m/z = 212, corresponding to the molecular weight of C₁₁H₁₆O₂S. Thiophene derivatives typically show a prominent molecular ion peak.[12]

-

Major Fragment Ions:

| m/z | Proposed Fragment |

| 195 | [M - OH]⁺ |

| 167 | [M - COOH]⁺ |

| 141 | [M - C₅H₁₁]⁺ (loss of pentyl radical) |

| 111 | [Thiophene-C=O]⁺ |

| 85 | [C₆H₁₃]⁺ (hexyl cation) |

Interpretation of the Fragmentation Pattern:

The fragmentation of 5-Hexyl-2-thiophenecarboxylic acid under EI conditions is expected to proceed through several key pathways:

-

Loss of Hydroxyl Radical: Cleavage of the C-OH bond results in a fragment at [M-17]⁺.[13]

-

Loss of Carboxyl Radical: Cleavage of the bond between the thiophene ring and the carboxylic acid group leads to a fragment at [M-45]⁺.[13]

-

Alpha-Cleavage of the Alkyl Chain: Fragmentation of the hexyl chain can occur, with a prominent peak corresponding to the loss of a pentyl radical to form a stable benzylic-type cation at m/z 141.

-

Formation of Thienoyl Cation: A fragment at m/z 111 corresponding to the thienoyl cation is also likely.[14]

Caption: Figure 3. Key predicted fragmentation pathways for 5-Hexyl-2-thiophenecarboxylic acid in mass spectrometry.

Conclusion

The spectroscopic data of 5-Hexyl-2-thiophenecarboxylic acid can be reliably predicted based on the well-established principles of NMR, IR, and MS, and by comparison with analogous compounds. The ¹H and ¹³C NMR spectra will clearly show the signals for the carboxylic acid, the 2,5-disubstituted thiophene ring, and the hexyl chain. The IR spectrum will be dominated by the characteristic absorptions of the carboxylic acid dimer and the aliphatic C-H stretches. The mass spectrum will show a clear molecular ion peak and predictable fragmentation patterns corresponding to the loss of the carboxylic acid functional group and cleavage of the alkyl chain. This comprehensive guide provides a solid foundation for the interpretation of experimental data for this and related thiophene derivatives, aiding in their unambiguous identification and characterization.

References

-

J. Daisy Magdaline, S. Aruna, S. Periandy, and S. Ramalingam, "Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method," IOSR Journal of Applied Physics, vol. 5, no. 1, pp. 43-52, 2013. Available: [Link]

-

V. T. Popa, et al., "Reflection Absorption Infrared Spectroscopy Characterization of SAM Formation from 8-Mercapto-N-(phenethyl)octanamide Thiols with Phe Ring and Amide Groups," MDPI, 2022. Available: [Link]

- S. Gronowitz, "The Infrared Absorption Spectra of Thiophene Derivatives," Arkiv för Kemi, vol. 13, pp. 239-268, 1958.

-

M. H. A. Elgamal, and M. B. E. Fayez, "STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES," ResearchGate, 1974. Available: [Link]

-

S. P. P. Shahabadi, M. R. M. Shafiee, and M. M. A. F. Tehrani, "FT-IR spectra of thiophene and polythiophene prepared by chemical oxidative polymerization in aqueous medium," ResearchGate, 2013. Available: [Link]

-

Chemistry LibreTexts, "Mass Spectrometry - Fragmentation Patterns," 2023. Available: [Link]

-

Chemistry LibreTexts, "20.8: Spectroscopy of Carboxylic Acids and Nitriles," 2025. Available: [Link]

-

Chemistry LibreTexts, "13.4: Chemical Shifts in ¹H NMR Spectroscopy," 2024. Available: [Link]

-

T. J. W. D. M. A. W. V. E. A. W. Teunis, "Mono-, di-, and trisubstituted acyl- and alkylthiophenes. 2. Mass spectrometry," ACS Publications, 1974. Available: [Link]

-

M. Catellani, S. Luzzati, and A. Famulari, "Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers," ACS Omega, vol. 2, no. 9, pp. 5868-5876, 2017. Available: [Link]

-

Chemistry LibreTexts, "12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra," 2020. Available: [Link]

-

S. Gronowitz, I. Johnson, and A. B. Hörnfeldt, "The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s," Semantic Scholar, 1983. Available: [Link]

-

ResearchGate, "Is it possible to observe NMR peak of carboxylic acid proton when D2O is being used as a solvent?" 2017. Available: [Link]

-

Oregon State University, "13C NMR Chemical Shift." Available: [Link]

-

R. Lozach and B. Braillon, "Analysis of the proton NMR spectra of 2,5-dihydrofuran, 2,5-dihydrothiophene, and butadiene sulfone," Sci-Hub, 1973. Available: [Link]

-

C. Sandorfy and P. A. L. S. T. A. T. D. Vocelle, "1H NMR studies of proton transfer in Schiff base and carboxylic acid systems," Canadian Science Publishing, 1986. Available: [Link]

-

L. V. Klyba, et al., "Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines," ARKAT USA, Inc., 2001. Available: [Link]

-

ResearchGate, "Experimental and theoretical IR spectra of thiophene." Available: [Link]

-

"Short Summary of 1H-NMR Interpretation." Available: [Link]

-

U. Berg, et al., "Solvent and H/D Isotope Effects on the Proton Transfer Pathways in Heteroconjugated Hydrogen-Bonded Phenol-Carboxylic Acid Anions Observed by Combined UV–vis and NMR Spectroscopy," Journal of the American Chemical Society, vol. 124, no. 48, pp. 14437-14445, 2002. Available: [Link]

-

Compound Interest, "A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES," 2015. Available: [Link]

-

Oregon State University, "1H NMR Chemical Shift." Available: [Link]

-

Doc Brown's Chemistry, "C-13 nmr spectrum of hexane analysis of chemical shifts ppm." Available: [Link]

-

ResearchGate, "Complete analysis of the 1H nmr spectrum of tetrahydrothiophene," 2025. Available: [Link]

-

Chad's Prep, "14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds," YouTube, 2018. Available: [Link]

-

A. F. A. Harb, et al., "Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives," RACO, 1993. Available: [Link]

-

Doc Brown's Chemistry, "hexane low high resolution H-1 proton nmr spectrum of analysis." Available: [Link]

-

D. Gudat, et al., "1H NMR spectra, structure, and conformational exchange of S-n-alkyl-tetrahydrothiophenium cations," Taylor & Francis Online, 2022. Available: [Link]

-

University of Calgary, "Spectroscopy Tutorial: Carboxylic Acids." Available: [Link]

-

University College London, "Chemical shifts." Available: [Link]

-

M. S. J. A. P. L. T. S. G. P. D. A. W. W. S. M. C. J. M. J. F. S. C. C. M. L. T. J. R. R. D. L. P., "Employing MALDI-MS on Poly(alkylthiophenes): Analysis of Molecular Weights, Molecular Weight Distributions, End-Group Structures, and End-Group Modifications," ACS Publications, 1999. Available: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Tables de déplacement chimique des impuretés en RMN [sigmaaldrich.com]

- 3. web.mnstate.edu [web.mnstate.edu]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. hexane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 hexane 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. compoundchem.com [compoundchem.com]

- 8. C-13 nmr spectrum of hexane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of hexane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. pubs.acs.org [pubs.acs.org]

Purity Analysis of 5-Hexyl-2-thiophenecarboxylic acid: An In-depth Technical Guide

This guide provides a comprehensive overview of the analytical methodologies for determining the purity of 5-Hexyl-2-thiophenecarboxylic acid. It is intended for researchers, scientists, and professionals in drug development who require robust and reliable methods for quality control and characterization of this compound. This document delves into the rationale behind method selection, detailed experimental protocols, and the interpretation of results, ensuring scientific integrity and practical applicability.

Introduction to 5-Hexyl-2-thiophenecarboxylic acid and the Imperative of Purity Analysis

5-Hexyl-2-thiophenecarboxylic acid, a derivative of thiophene, is a molecule of interest in medicinal chemistry and materials science. Its purity is a critical attribute that can significantly impact its biological activity, safety profile, and physicochemical properties in downstream applications. The presence of impurities, even in trace amounts, can lead to misleading experimental results, altered therapeutic efficacy, and potential toxicity. Therefore, a thorough purity analysis is paramount to ensure the quality, consistency, and reliability of any research or product development involving this compound.

This guide will explore a multi-faceted approach to purity assessment, employing a suite of orthogonal analytical techniques to provide a comprehensive purity profile.

Physicochemical Characterization: The Foundation of Analysis

A thorough understanding of the physicochemical properties of 5-Hexyl-2-thiophenecarboxylic acid is fundamental to developing appropriate analytical methods. While specific experimental data for this compound is not extensively published, we can infer its properties based on its structural similarity to 2-thiophenecarboxylic acid and long-chain alkyl-substituted aromatic compounds.

Table 1: Physicochemical Properties of 5-Hexyl-2-thiophenecarboxylic acid and Related Compounds

| Property | 5-Hexyl-2-thiophenecarboxylic acid | 2-Thiophenecarboxylic acid | Notes and Justification |

| Molecular Formula | C11H16O2S[1] | C5H4O2S[2] | The hexyl group adds C6H12 to the parent structure. |

| Molecular Weight | 212.31 g/mol | 128.15 g/mol [2] | Calculated based on the molecular formula. |

| Appearance | Expected to be a solid at room temperature | White to light yellow crystalline powder[3] | The long alkyl chain may result in a lower melting point compared to the parent compound. |

| Melting Point | Not available | 125-127 °C[2] | The hexyl group is expected to influence the crystal lattice and lower the melting point. |

| Boiling Point | Not available | 260 °C[3] | The larger molecular weight will result in a significantly higher boiling point. |

| Solubility | Expected to be soluble in nonpolar organic solvents (e.g., hexane, toluene) and polar aprotic solvents (e.g., THF, ethyl acetate). Limited solubility in water. | Soluble in hot water, ethanol, and ether; slightly soluble in chloroform.[4] | The hexyl group increases lipophilicity, enhancing solubility in nonpolar solvents and decreasing solubility in water. |

| pKa | Not available | 3.49 (at 25 °C)[4] | The alkyl group is weakly electron-donating and is expected to have a minor effect on the acidity of the carboxylic acid. |

Chromatographic Techniques for Purity Determination

Chromatographic methods are central to purity analysis, offering high-resolution separation of the main compound from its impurities.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for purity analysis of non-volatile organic compounds. A reversed-phase method is the logical choice for 5-Hexyl-2-thiophenecarboxylic acid due to its nonpolar alkyl chain.

Rationale for Method Design:

-

Stationary Phase: A C18 (octadecylsilyl) column is selected for its strong hydrophobic retention, which is necessary to retain and separate the analyte from potentially more polar impurities.

-

Mobile Phase: A gradient elution with a mixture of an acidified aqueous phase (e.g., water with 0.1% formic or phosphoric acid) and an organic modifier (e.g., acetonitrile or methanol) is proposed. The acid suppresses the ionization of the carboxylic acid, leading to better peak shape and retention. A gradient is employed to ensure the elution of both polar and nonpolar impurities within a reasonable timeframe.

-

Detection: UV detection is suitable due to the presence of the thiophene chromophore. The detection wavelength should be set at the absorption maximum of the thiophene ring, typically around 254 nm.

Experimental Protocol: RP-HPLC Purity Method

-

Instrumentation: A standard HPLC system with a gradient pump, autosampler, column thermostat, and UV detector.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase A: 0.1% (v/v) Formic Acid in Water.

-

Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.

-

Gradient Program:

-

0-5 min: 50% B

-

5-20 min: 50% to 95% B

-

20-25 min: 95% B

-

25.1-30 min: 50% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve the sample in the initial mobile phase composition (50:50 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.

Data Interpretation: The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For carboxylic acids, derivatization is often necessary to improve volatility and chromatographic performance.

Rationale for Method Design:

-

Derivatization: Methylation of the carboxylic acid to its corresponding methyl ester is a common and effective derivatization strategy. This can be achieved using reagents like diazomethane or by heating with methanol in the presence of an acid catalyst.

-

Stationary Phase: A mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) provides good selectivity for a wide range of organic molecules.

-

Mass Spectrometry Detection: MS detection offers high sensitivity and provides structural information, aiding in the identification of unknown impurities.

Experimental Protocol: GC-MS Purity Method (after derivatization)

-

Derivatization (Methylation):

-

Dissolve ~5 mg of the sample in 1 mL of methanol.

-

Add 2-3 drops of concentrated sulfuric acid.

-

Reflux the mixture for 1-2 hours.

-

After cooling, neutralize with a saturated sodium bicarbonate solution and extract the methyl ester with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the organic layer over anhydrous sodium sulfate and concentrate for GC-MS analysis.

-

-

Instrumentation: A GC system coupled to a mass spectrometer.

-

Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

-

Carrier Gas: Helium at a constant flow of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 min.

-

Ramp: 10 °C/min to 280 °C.

-

Hold at 280 °C for 5 min.

-

-

Injector Temperature: 250 °C.

-

Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Mass Range: m/z 40-400.

Data Interpretation: The purity is assessed by the relative area of the main peak in the total ion chromatogram (TIC). The mass spectra of any observed impurities can be compared against spectral libraries (e.g., NIST) for tentative identification.

Spectroscopic Techniques for Structural Confirmation and Purity Assessment

Spectroscopic methods provide crucial information about the molecular structure and can also be used to detect certain types of impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is arguably the most powerful tool for structural elucidation and can also provide quantitative information about purity.

-

¹H NMR: The proton NMR spectrum will provide information on the different types of protons and their connectivity. The carboxylic acid proton is expected to appear as a broad singlet at a downfield chemical shift (typically >10 ppm). The protons on the thiophene ring and the hexyl chain will have characteristic chemical shifts and coupling patterns. Integration of the signals can be used to determine the relative amounts of the main compound and any proton-containing impurities.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield shift (typically 160-180 ppm).

Expected ¹H NMR Chemical Shifts (in CDCl₃):

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| COOH | > 10 | broad singlet |

| Thiophene H | 7.0 - 8.0 | doublets |

| α-CH₂ of hexyl | ~2.8 | triplet |

| Other CH₂ of hexyl | 1.2 - 1.8 | multiplets |

| Terminal CH₃ of hexyl | ~0.9 | triplet |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides information about the functional groups present in the molecule.

Expected Characteristic FTIR Peaks:

| Functional Group | Wavenumber (cm⁻¹) | Description |

| O-H (carboxylic acid) | 2500-3300 (broad) | Characteristic broad absorption due to hydrogen bonding.[5] |

| C=O (carboxylic acid) | 1680-1710 | Strong carbonyl stretch.[5] |

| C-H (alkyl) | 2850-2960 | Stretching vibrations of the hexyl chain. |

| C=C (thiophene) | ~1400-1500 | Aromatic ring stretching. |

| C-S (thiophene) | ~600-800 | Thiophene ring vibration. |

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and sulfur in the sample. This is a fundamental technique to confirm the empirical formula and assess the overall purity. The experimentally determined percentages should be within ±0.4% of the theoretical values for a pure sample.

Table 2: Theoretical Elemental Composition of 5-Hexyl-2-thiophenecarboxylic acid (C₁₁H₁₆O₂S)

| Element | Theoretical Percentage |

| Carbon (C) | 62.23% |

| Hydrogen (H) | 7.60% |

| Oxygen (O) | 15.07% |

| Sulfur (S) | 15.10% |

Potential Impurities and Their Origins

A thorough purity analysis requires consideration of potential impurities that may arise from the synthesis and storage of 5-Hexyl-2-thiophenecarboxylic acid. Common synthetic routes to 2-thiophenecarboxylic acid derivatives often involve the oxidation of a corresponding aldehyde or the carbonation of a lithiated thiophene.

Potential Process-Related Impurities:

-

Starting Materials: Unreacted 2-hexylthiophene or other precursors.

-

Intermediates: Incomplete reaction could leave residual intermediates.

-

By-products: Side reactions such as over-oxidation or reactions with solvents. For instance, if the synthesis involves an ester intermediate, incomplete hydrolysis would result in the corresponding ester impurity.

-

Reagents: Residual catalysts or reagents used in the synthesis.

Potential Degradation Products:

-

Decarboxylation: Loss of the carboxylic acid group, particularly under thermal stress.

-

Oxidation: Oxidation of the thiophene ring or the alkyl chain.

Forced degradation studies, where the compound is subjected to stress conditions (acid, base, oxidation, heat, light), can be invaluable in identifying potential degradation products and establishing the stability-indicating nature of the analytical methods.[4][6]

Integrated Purity Assessment Workflow

A comprehensive purity assessment should not rely on a single technique. The following workflow illustrates an integrated approach.

Caption: Integrated workflow for the comprehensive purity analysis of 5-Hexyl-2-thiophenecarboxylic acid.

Conclusion

The purity analysis of 5-Hexyl-2-thiophenecarboxylic acid requires a multi-technique approach to ensure a comprehensive and reliable assessment. This guide has outlined the rationale and detailed protocols for chromatographic and spectroscopic methods, as well as elemental analysis. By integrating these techniques, researchers and drug development professionals can confidently establish the purity profile of this important molecule, ensuring the integrity and reproducibility of their work. The principles and methods described herein are grounded in established analytical chemistry and can be adapted and validated for specific regulatory and research needs.

References

-

PubChem. (n.d.). 2-Thiophenecarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

- Khusnutdinov, R. I., Bayguzina, A. R., Dzhemilev, U. M., & Tolstikov, G. A. (2004). New method for the synthesis of 2-thiophenecarboxylic acids in the presence of V-, Fe-, or Mo- containing catalysts. Chemistry of Heterocyclic Compounds, 40(11), 1435-1441.

-

European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

-

PubMed. (n.d.). Determination of 4-amino-5-ethyl-3-thiophenecarboxylic acid methyl ester and its acid metabolite in plasma and urine by high-performance liquid chromatography. Retrieved from [Link]

- Khusnutdinov, R. I., Bayguzina, A. R., & Dzhemilev, U. M. (2008). Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl 4 -ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. Russian Journal of Organic Chemistry, 44(11), 1645-1650.

- Margl, L., Teuscher, E., & Sticher, O. (2002). GLC and GLC-MS Analysis of Thiophene Derivatives in Plants and in in vitro Cultures of Tagetes patula L. (Asteraceae).

-

AOBChem USA. (n.d.). 5-Hexyl-2-thiophenecarboxylic acid. Retrieved from [Link]

-

International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

- Venkatesh, D. N., & Kumar, S. D. S. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38443-38449.

-

Khusnutdinov, R. I., Bayguzina, A. R., & Dzhemilev, U. M. (2008). Synthesis of 2-thiophenecarboxylic and 2,5-thiophenedicarboxylic acid esters via the reaction of thiophenes with the CCl 4 -ROH reagent in the presence of vanadium, iron, and molybdenum catalysts. ResearchGate. Retrieved from [Link]

-

Analytik Jena. (n.d.). Elemental Impurities in Pharmaceutical Materials According to New ICH Guidelines and USP Chapters <232> and <233>. Retrieved from [Link]

- Mai, X. L., Ahn, G., Lee, S., Kang, J. S., Woo, M. H., Na, D. H., ... & Kim, K. H. (2017). An HPLC method for the determination of thioctic acid in raw material and tablets. Analytical science & technology, 30(5), 221-225.

- McCarley, T. D., & McCarley, R. L. (1998). Employing MALDI-MS on Poly (alkylthiophenes): Analysis of Molecular Weights, Molecular Weight Distributions, End-Group Structures, and End-Group Modifications. Macromolecules, 31(21), 7228-7234.

- Bajaj, S., Singla, D., & Sakhuja, N. (2012). Forced degradation studies for drug substances and drug products-scientific and regulatory considerations. Journal of pharmaceutical and biomedical analysis, 66, 1-13.

-

IntuitionLabs. (2024). ICH Q2(R2) Guide: Analytical Method Validation Explained. Retrieved from [Link]

-

Beilstein Journals. (2014). Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides. Retrieved from [Link]

-

Reagecon. (n.d.). Standards for Elemental Impurities in Pharmaceuticals. Retrieved from [Link]

-

Medwin Publishers. (2022). Phytochemical Screening by FTIR Spectroscopic Analysis in the Methanolic Extracts Coffee (C. Arabica. L) to Seeds and. Retrieved from [Link]

-

Specac Ltd. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

-

Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]

-

PubMed. (1973). Derivatives for the characterization of alkyl- and aminoalkylphosphonates by gas chromatography and gas chromatography-mass spectrometry. Retrieved from [Link]

-

National Institutes of Health. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2023). Q3D(R2) Elemental Impurities: International Council for Harmonisation; Guidance for Industry. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

-

European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]

-

Hilaris Publisher. (2017). Synthesis, FTIR and Electronic Spectra Studies of Metal (II) Complexes of Pyrazine-2-Carboxylic Acid Derivative. Retrieved from [Link]

-

World Journal of Pharmaceutical and Medical Research. (2023). HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. Retrieved from [Link]

-

ResearchGate. (2025). Gas chromatography – Mass spectrometry (GC-MS) profiling reveals newly described bioactive compounds in Citrullus colocynthis (L.) seeds oil extracts. Retrieved from [Link]

-

Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

-

Andersson, A. (2012). Method development for the determination of thiols using HPLC with fluorescence detection. Diva-Portal.org. Retrieved from [Link]

-

Springer. (2019). Very-Long-Chain Fatty Acids Quantification by Gas-Chromatography Mass Spectrometry. Retrieved from [Link]

-

Oregon State University. (2022). 1H NMR Chemical Shift. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Retrieved from [Link]

Sources

A Technical Guide to 5-Hexyl-2-thiophenecarboxylic Acid for Advanced Research Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of a Functionalized Thiophene Building Block

5-Hexyl-2-thiophenecarboxylic acid, a derivative of the heterocyclic compound thiophene, has emerged as a critical building block in the fields of materials science and drug discovery. Its unique molecular architecture, featuring a lipophilic hexyl chain and a reactive carboxylic acid group on a thiophene ring, imparts advantageous properties for a range of advanced applications. In materials science, this compound is instrumental in the development of organic semiconductors, particularly in the synthesis of functionalized polymers like poly(3-hexylthiophene) (P3HT) for use in organic thin-film transistors (OTFTs) and organic photovoltaics. The carboxylic acid moiety allows for the creation of self-assembled monolayers (SAMs) on various substrates, enabling the precise engineering of surface properties for applications such as biosensors.[1][2] In the realm of drug development, the thiophene nucleus is a recognized pharmacophore present in numerous approved drugs, and derivatives like 5-Hexyl-2-thiophenecarboxylic acid serve as valuable intermediates in the synthesis of novel therapeutic agents.

This in-depth guide provides a comprehensive overview of the commercial availability of 5-Hexyl-2-thiophenecarboxylic acid, its key applications, and a detailed experimental protocol for its use in surface functionalization, a critical technique in both materials science and biosensor development.

Commercial Sourcing and Specifications

A reliable supply of high-purity 5-Hexyl-2-thiophenecarboxylic acid is paramount for reproducible and high-impact research. Several chemical suppliers offer this compound, with variations in purity, available quantities, and pricing. Below is a comparative summary of prominent commercial sources. Researchers are advised to request lot-specific Certificates of Analysis (CoA) to ensure the material meets the stringent requirements of their specific application.

Table 1: Commercial Suppliers of 5-Hexyl-2-thiophenecarboxylic Acid

| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) |

| AOBChem | 28325 | 97% | 500mg, 1g, 5g, 10g, 25g, 100g | $73 (500mg), $88 (1g), $314 (5g), $532 (10g), $1,048 (25g), $3,310 (100g)[3] |

| Alfa Chemistry | - | 96% | Inquire | Inquire[3] |

| Santa Cruz Biotechnology | sc-280621 | Inquire | Inquire | Inquire |

Note: Pricing and availability are subject to change. Please consult the supplier's website for the most current information.

Key Technical Specifications:

-

CAS Number: 90619-86-6[3]

-

Molecular Formula: C₁₁H₁₆O₂S[3]

-

Molecular Weight: 212.31 g/mol [3]

-

Appearance: Typically a white to off-white solid or powder.

-

Storage: Recommended storage temperature is 2-8°C to ensure long-term stability.[3]

Core Application: Surface Functionalization with Self-Assembled Monolayers (SAMs)

The carboxylic acid group of 5-Hexyl-2-thiophenecarboxylic acid provides a versatile anchor for the functionalization of various surfaces, most notably gold. This process, known as self-assembly, results in a highly ordered monolayer of molecules on the substrate. The hexyl-thiophene portion of the molecule then dictates the surface properties, such as hydrophobicity and electronic characteristics. This capability is pivotal in the fabrication of organic electronic devices and biosensors.

Experimental Protocol: Formation of a 5-Hexyl-2-thiophenecarboxylic Acid SAM on a Gold Surface